molecular formula C16H13FN2O3S B2830659 3-(4-Fluorophenyl)-5-[(4-methoxyphenyl)amino]-1,3-thiazolidine-2,4-dione CAS No. 1046118-76-6

3-(4-Fluorophenyl)-5-[(4-methoxyphenyl)amino]-1,3-thiazolidine-2,4-dione

Cat. No. B2830659
CAS RN: 1046118-76-6
M. Wt: 332.35
InChI Key: ZNESEIFSFZKMPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a thiazolidinedione derivative with fluorophenyl and methoxyphenyl groups attached. Thiazolidinediones are a class of compounds that contain a five-membered ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . They are often used in medicinal chemistry due to their diverse biological activities.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the fluorophenyl and methoxyphenyl groups, as well as the thiazolidinedione ring, would influence properties such as its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Structure-Activity Relationship Studies

Research into thiazolidine-2,4-dione derivatives, including those related to "3-(4-Fluorophenyl)-5-[(4-methoxyphenyl)amino]-1,3-thiazolidine-2,4-dione", often focuses on understanding their structure-activity relationships, especially in developing substrate-specific inhibitors for enzymes like ERK1/2. These studies have identified that specific substitutions on the phenyl ring can significantly affect the compounds' biological activities, such as inhibiting cell proliferation and inducing apoptosis, suggesting potential applications in cancer therapy (Li et al., 2009).

Antimicrobial Activity

Several derivatives of thiazolidine-2,4-dione have been synthesized and evaluated for their antimicrobial activity. For example, novel Schiff bases utilizing thiazolidine-2,4-dione scaffolds have shown excellent in vitro antimicrobial activity, indicating their potential as lead compounds for developing new antimicrobial agents (Puthran et al., 2019). Another study demonstrated that thiazolidine-2,4-dione derivatives exhibit weak to moderate antibacterial and antifungal activities, highlighting their potential utility in treating infections (Alhameed et al., 2019).

Antioxidant and Anticancer Activities

The exploration of thiazolidine-2,4-dione derivatives has also extended into evaluating their antioxidant and anticancer activities. For instance, certain derivatives have shown antioxidant activity comparable to or greater than ascorbic acid, alongside significant anticancer activity against human glioblastoma and triple-negative breast cancer cell lines (Tumosienė et al., 2020). This suggests a promising avenue for developing novel anticancer therapeutics.

Electronic Structure and Stability Studies

Research on the electronic structure and stability of thiazolidine-2,4-dione derivatives, including those with N-fluorophenyl substituents, has provided insights into the molecular basis of their reactivity and potential applications. These studies indicate that certain structural features can influence the stability and electronic properties of these compounds, potentially affecting their biological activity (Hobbs et al., 2010).

properties

IUPAC Name

3-(4-fluorophenyl)-5-(4-methoxyanilino)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3S/c1-22-13-8-4-11(5-9-13)18-14-15(20)19(16(21)23-14)12-6-2-10(17)3-7-12/h2-9,14,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNESEIFSFZKMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-5-[(4-methoxyphenyl)amino]-1,3-thiazolidine-2,4-dione

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